molecular formula C13H11NO3 B6363861 5-(2-Methoxyphenyl)picolinic acid CAS No. 1225539-72-9

5-(2-Methoxyphenyl)picolinic acid

Cat. No.: B6363861
CAS No.: 1225539-72-9
M. Wt: 229.23 g/mol
InChI Key: SSQATSVTKPHKSY-UHFFFAOYSA-N
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Description

5-(2-Methoxyphenyl)picolinic acid, also known as 2-methoxy-5-(pyridin-2-yl)benzoic acid, is a chemical compound with a molecular weight of 229.23 g/mol.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Methoxyphenyl)picolinic acid typically involves the reaction of 2-methoxybenzaldehyde with picolinic acid under specific conditions. One common method includes the use of a base such as sodium hydroxide in an organic solvent like ethanol. The reaction mixture is heated under reflux for several hours to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve more scalable and efficient methods, such as catalytic processes or continuous flow reactions. These methods aim to optimize yield and purity while minimizing waste and energy consumption .

Chemical Reactions Analysis

Types of Reactions

5-(2-Methoxyphenyl)picolinic acid undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate.

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.

Major Products Formed

    Oxidation: 5-(2-Hydroxyphenyl)picolinic acid.

    Reduction: 5-(2-Methoxyphenyl)nicotinyl alcohol.

    Substitution: 5-(2-Methoxy-4-nitrophenyl)picolinic acid.

Scientific Research Applications

5-(2-Methoxyphenyl)picolinic acid has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including anti-inflammatory and anti-tumor effects.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific molecular pathways.

    Industry: Utilized in the development of new materials with specific properties, such as improved thermal stability and flame resistance.

Mechanism of Action

The mechanism of action of 5-(2-Methoxyphenyl)picolinic acid involves its interaction with specific molecular targets. It is known to bind to zinc finger proteins, altering their structure and function. This disruption can inhibit viral replication and other cellular processes, making it a potential antiviral agent . Additionally, it may interfere with cellular signaling pathways, contributing to its biological activities .

Comparison with Similar Compounds

Similar Compounds

  • **5-(2-Methoxyphenyl)thio)picolinic acid
  • **5-(4-Fluorophenyl)thio)picolinic acid
  • **5-(p-Tolylthio)picolinic acid

Uniqueness

5-(2-Methoxyphenyl)picolinic acid stands out due to its methoxy group, which imparts unique chemical properties and reactivity. This functional group can participate in various chemical reactions, enhancing the compound’s versatility in synthetic applications .

Properties

IUPAC Name

5-(2-methoxyphenyl)pyridine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO3/c1-17-12-5-3-2-4-10(12)9-6-7-11(13(15)16)14-8-9/h2-8H,1H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSQATSVTKPHKSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=CN=C(C=C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10680756
Record name 5-(2-Methoxyphenyl)pyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10680756
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1225539-72-9
Record name 5-(2-Methoxyphenyl)pyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10680756
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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